molecular formula C16H19NO3S B4578484 N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4578484
M. Wt: 305.4 g/mol
InChI Key: DLMMQNDHQYDCOK-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 2-methoxybenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-hydroxybenzylamine derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)12-21(18,19)17-11-15-5-3-4-6-16(15)20-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMQNDHQYDCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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